Cas no 14006-54-3 (3-Chloro-1-benzothiophene-2-carbaldehyde)
3-Chloro-1-benzothiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Chlorobenzo[b]thiophene-2-carbaldehyde
- 3-chloro-1-benzothiophene-2-carbaldehyde
- Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-
- 3-chloro-1-benzothiophene-2-carbaldehyde(SALTDATA: FREE)
- 3-chloro-2-formylbenzothiophene
- 3-chlorobenzo<b>thiophene-2-carboxaldehyde
- 3-Chloro-2-benzothiophenecarboxaldehyde
- 3-chlorobenzothiophene-2-carbaldehyde
- 3-Chlorobenzo[b]thiophene-2-carboxaldehyde
- 3-Chloro-benzo[b]thiophene-2-carbaldehyde
- CS-0206237
- 11L-707
- AE-848/32008024
- 3-CHLOROBENZO[B]THIOPHENE-2- CARBALDEHYDE
- 3-chloro-1-benzothiophene-2-carbaldehyde, AldrichCPR
- AKOS001115599
- UFTPKLPCVLXBQY-UHFFFAOYSA-N
- FT-0687589
- A3024
- 14006-54-3
- SB33327
- DTXSID20355908
- AMY15179
- 3-chlorobenzothiophene-2-carboxaldehyde
- FD7228
- 3-chloro-1-benzothiophen-2-carbaldehyde
- MFCD00489051
- SCHEMBL659370
- Z90122764
- EN300-13382
- DB-025014
- ALBB-025147
- 3-Chloro-1-benzothiophene-2-carbaldehyde
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- MDL: MFCD00489051
- Inchi: 1S/C9H5ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H
- InChI Key: UFTPKLPCVLXBQY-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)SC2C=CC=CC=21
Computed Properties
- Exact Mass: 195.97500
- Monoisotopic Mass: 195.9749636g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- Density: 1.439±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 112-113 ºC (hexane )
- Solubility: Almost insoluble (0.051 g/l) (25 º C),
- PSA: 45.31000
- LogP: 3.36720
3-Chloro-1-benzothiophene-2-carbaldehyde Security Information
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- Hazard Category Code: R25;R36;R43
- Safety Instruction: S26;S36/37;S45
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Hazardous Material Identification:
3-Chloro-1-benzothiophene-2-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-1-benzothiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C360005-100mg |
3-Chloro-1-benzothiophene-2-carbaldehyde |
14006-54-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C360005-250mg |
3-Chloro-1-benzothiophene-2-carbaldehyde |
14006-54-3 | 250mg |
$ 92.00 | 2023-04-18 | ||
| TRC | C360005-500mg |
3-Chloro-1-benzothiophene-2-carbaldehyde |
14006-54-3 | 500mg |
$ 144.00 | 2023-04-18 | ||
| TRC | C360005-1g |
3-Chloro-1-benzothiophene-2-carbaldehyde |
14006-54-3 | 1g |
$ 196.00 | 2023-04-18 | ||
| Alichem | A169004980-5g |
3-Chlorobenzo[b]thiophene-2-carbaldehyde |
14006-54-3 | 95% | 5g |
$348.84 | 2022-04-02 | |
| Alichem | A169004980-10g |
3-Chlorobenzo[b]thiophene-2-carbaldehyde |
14006-54-3 | 95% | 10g |
$558.60 | 2022-04-02 | |
| Chemenu | CM160535-5g |
3-Chloro-1-benzothiophene-2-carbaldehyde |
14006-54-3 | 95% | 5g |
$320 | 2021-06-17 | |
| Chemenu | CM160535-10g |
3-Chloro-1-benzothiophene-2-carbaldehyde |
14006-54-3 | 95% | 10g |
$497 | 2021-06-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 28R0044-1g |
3-Chloro-benzo[b]thiophene-2-carbaldehyde |
14006-54-3 | 96% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 28R0044-5g |
3-Chloro-benzo[b]thiophene-2-carbaldehyde |
14006-54-3 | 96% | 5g |
41384.47CNY | 2021-05-07 |
3-Chloro-1-benzothiophene-2-carbaldehyde Suppliers
3-Chloro-1-benzothiophene-2-carbaldehyde Related Literature
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Irari Fouad,Zouhair Mechbal,Kathleen I. Chane-Ching,Alain Adenier,Fran?ois Maurel,Jean-Jacques Aaron,Petr Vodicka,Katerina Cernovska,Vaclav Kozmik,Jiri Svoboda J. Mater. Chem. 2004 14 1711
Additional information on 3-Chloro-1-benzothiophene-2-carbaldehyde
Introduction to 3-Chloro-1-benzothiophene-2-carbaldehyde (CAS No. 14006-54-3)
3-Chloro-1-benzothiophene-2-carbaldehyde, with the chemical formula C₈H₅ClOS, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the benzothiophene family, a class of molecules characterized by a fused thiophene and benzene ring system, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of both a chloro substituent and an aldehyde functional group in its structure imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The CAS number 14006-54-3 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency across research papers, patents, and industrial applications. Its molecular structure consists of a benzene ring fused to a thiophene ring, with a chlorine atom attached to the first carbon of the thiophene ring and an aldehyde group at the second position. This arrangement contributes to its distinct electronic properties and potential interactions with biological targets.
In recent years, 3-Chloro-1-benzothiophene-2-carbaldehyde has been extensively studied for its role in the development of novel pharmaceutical agents. The benzothiophene scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs due to its ability to modulate various biological pathways. The aldehyde functionality serves as a versatile handle for further chemical modifications, enabling the construction of more intricate molecular architectures through condensation reactions, oxidation processes, or nucleophilic additions.
One of the most compelling aspects of 3-Chloro-1-benzothiophene-2-carbaldehyde is its utility as a building block in synthetic chemistry. Researchers have leveraged its reactivity to develop efficient synthetic routes to more complex heterocycles, including those with potential therapeutic applications. For instance, the compound has been used in the synthesis of benzothiophene derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The chloro substituent enhances electrophilicity at certain positions on the ring system, facilitating reactions such as cross-coupling or nucleophilic aromatic substitution.
Recent advancements in computational chemistry have further highlighted the importance of 3-Chloro-1-benzothiophene-2-carbaldehyde in drug design. Molecular modeling studies have demonstrated that derivatives of this compound can interact with specific protein targets by occupying hydrophobic pockets or forming hydrogen bonds. These insights have guided the development of structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. For example, modifications at the aldehyde or chloro positions have been shown to significantly alter binding affinity and pharmacokinetic profiles.
The pharmaceutical industry has also explored 3-Chloro-1-benzothiophene-2-carbaldehyde as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. By incorporating benzothiophene motifs into kinase inhibitors, researchers aim to improve solubility and metabolic stability while maintaining high binding affinity. The aldehyde group provides a site for covalent bond formation with cysteine residues in target kinases, enhancing drug efficacy.
Another area where 3-Chloro-1-benzothiophene-2-carbaldehyde has made significant contributions is in the development of antiviral agents. The unique electronic properties of benzothiophenes allow them to interfere with viral replication mechanisms by inhibiting essential enzymes or disrupting protein-protein interactions. Researchers have synthesized analogs of this compound that exhibit potent activity against RNA viruses, including those responsible for hepatitis C and influenza. The chlorine atom plays a crucial role in modulating these interactions by influencing electron distribution across the molecule.
In conclusion,3-Chloro-1-benzothiophene-2-carbaldehyde (CAS No. 14006-54-3) is a versatile and highly valuable compound in modern medicinal chemistry. Its unique structural features make it an excellent candidate for further derivatization and exploration in drug discovery programs. As research continues to uncover new biological activities and synthetic applications, this compound is poised to remain at the forefront of pharmaceutical innovation.
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